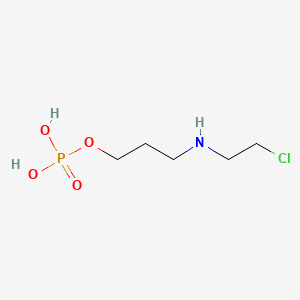

3-((2-Chloroethyl)amino)propyl dihydrogen phosphate

Beschreibung

Eigenschaften

IUPAC Name |

3-(2-chloroethylamino)propyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13ClNO4P/c6-2-4-7-3-1-5-11-12(8,9)10/h7H,1-5H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITFYGYGJBKWBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCCl)COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClNO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701163202 | |

| Record name | 1-Propanol, 3-[(2-chloroethyl)amino]-, dihydrogen phosphate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701163202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22608-58-8 | |

| Record name | 1-Propanol, 3-[(2-chloroethyl)amino]-, dihydrogen phosphate (ester) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22608-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-((2-Chloroethyl)amino)propyl dihydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022608588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 3-[(2-chloroethyl)amino]-, dihydrogen phosphate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701163202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-((2-CHLOROETHYL)AMINO)PROPYL DIHYDROGEN PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JD48EH75P4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biologische Aktivität

3-((2-Chloroethyl)amino)propyl dihydrogen phosphate is a compound with significant biological activity, primarily due to its structural features that allow interaction with various biological systems. This article reviews the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and toxicological effects, supported by data tables and relevant research findings.

- Molecular Formula : CHClNOP

- Molecular Weight : 217.59 g/mol

- CAS Number : 22608-58-8

The biological activity of 3-((2-Chloroethyl)amino)propyl dihydrogen phosphate is primarily attributed to its ability to interact with cellular components, notably enzymes and receptors involved in various metabolic pathways. The compound is hypothesized to act as an inhibitor of specific enzymes, disrupting essential metabolic processes in target cells. Additionally, it may induce oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular damage.

Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Cytotoxic Effects : Research indicates that 3-((2-Chloroethyl)amino)propyl dihydrogen phosphate can induce cytotoxicity in various cell lines. The mechanism appears to involve apoptosis and necrosis pathways, particularly in hepatic and neuronal cells.

- Phospholipidosis Induction : The compound has been associated with phospholipidosis, a condition characterized by the accumulation of phospholipids in lysosomes, which can lead to cellular dysfunction.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis | |

| Phospholipidosis | Accumulation of phospholipids |

Case Study 1: Antimicrobial Properties

A study conducted on various bacterial strains demonstrated that 3-((2-Chloroethyl)amino)propyl dihydrogen phosphate significantly inhibited the growth of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating potential for development as an antibacterial agent.

Case Study 2: Cytotoxicity Assessment

In vitro assays using human liver (HepG2) and neuronal (SH-SY5Y) cell lines revealed that treatment with the compound at concentrations above 100 µM resulted in significant cell death within 24 hours. Analysis showed increased levels of ROS and activation of caspase pathways, suggesting that oxidative stress is a key mechanism behind its cytotoxic effects.

Table 2: Cytotoxicity Data

| Cell Line | Concentration (µM) | % Cell Viability | Mechanism |

|---|---|---|---|

| HepG2 | 100 | 45% | ROS generation |

| SH-SY5Y | 200 | 30% | Apoptosis via caspase activation |

Toxicological Implications

The toxicological profile of 3-((2-Chloroethyl)amino)propyl dihydrogen phosphate raises concerns regarding its safety for therapeutic use. Chronic exposure studies indicate potential hepatotoxicity and neurotoxicity, necessitating further investigation into its long-term effects on human health.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

This compound is primarily utilized in pharmaceutical research due to its potential therapeutic applications. The chloroethylamino group contributes to its reactivity, allowing it to act as an alkylating agent. This property is particularly relevant in the development of anticancer agents, where the ability to modify DNA can be exploited to induce cytotoxic effects on cancer cells.

Key Research Areas:

- Cytotoxicity Studies: Investigations into the cytotoxic effects of 3-((2-Chloroethyl)amino)propyl dihydrogen phosphate have shown its potential as a chemotherapeutic agent. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development in cancer therapy.

- Mechanistic Studies: Research focusing on the mechanisms by which this compound interacts with cellular macromolecules provides insights into its potential therapeutic uses and safety profiles. Such studies are crucial for understanding how this compound can be integrated into treatment regimens.

Toxicological Assessments

The toxicological profile of 3-((2-Chloroethyl)amino)propyl dihydrogen phosphate is of significant interest, particularly due to its organophosphate nature. Evaluating its toxicity is essential for determining safe handling practices and potential risks associated with exposure.

Key Findings:

- Acute Toxicity: Studies have indicated that exposure to this compound can lead to neurotoxic effects, similar to other organophosphates. Research has shown that high doses may result in adverse effects on the nervous system, necessitating careful risk assessment for laboratory personnel .

- Chronic Exposure Effects: Long-term studies are needed to evaluate the implications of chronic exposure to low doses of this compound. Preliminary findings suggest potential hematological impacts, including alterations in red blood cell counts and overall blood composition, which could lead to conditions such as polycythemia vera .

Environmental Impact Studies

Research into the environmental impact of organophosphate compounds like 3-((2-Chloroethyl)amino)propyl dihydrogen phosphate has gained traction due to increasing concerns over pollution and ecological safety.

Key Areas of Investigation:

- Bioaccumulation Potential: Studies are exploring how this compound behaves in various environmental matrices, assessing its potential for bioaccumulation and persistence in ecosystems . Understanding these dynamics is crucial for environmental risk assessments.

- Wastewater Contamination: Investigations into wastewater effluents have revealed detectable levels of similar compounds, raising concerns about their environmental fate and effects on aquatic life .

Vergleich Mit ähnlichen Verbindungen

Cyclophosphamide-Related Compounds

Key Differences :

Chloroethyl-Containing Anticancer Agents

Key Differences :

- Reactivity : Nitrosoureas generate two reactive chloroethyl groups , increasing cross-linking efficiency compared to Related Compound D’s single group .

- Metabolism : Related Compound D’s phosphate group may slow degradation, prolonging activity, unlike 2-chloroethyl isocyanate, which acts rapidly but transiently .

Organophosphate Esters (OPEs)

Key Differences :

- Bioactivity: Related Compound D’s amino-propyl backbone targets specific biological pathways, unlike TCEP’s non-specific environmental interactions .

- Degradation : OPEs like TCEP resist hydrolysis, whereas Related Compound D is metabolized in vivo for controlled drug release .

Physicochemical and Pharmacokinetic Comparison

Vorbereitungsmethoden

Direct Phosphorylation of 3-((2-Chloroethyl)amino)propan-1-ol

This two-step method involves synthesizing the alcohol precursor followed by phosphorylation:

Step 1: Synthesis of 3-((2-Chloroethyl)amino)propan-1-ol

Reaction:

Conditions:

-

Solvent: Anhydrous dichloromethane

-

Catalyst: Triethylamine (1.2 eq)

-

Temperature: 0–5°C (prevents N-alkylation side reactions)

Mechanism: Nucleophilic substitution (Sₙ2) at the chloroethyl group, facilitated by the primary amine’s lone pair.

Step 2: Phosphorylation Using Phosphorus Oxychloride

Reaction:

Conditions:

-

Solvent: Dry tetrahydrofuran (THF)

-

Temperature: -10°C (exothermic reaction control)

-

Quenching: Gradual addition of ice-cold water to hydrolyze intermediates

Yield: 68–72% after column chromatography (silica gel, eluent: methanol/chloroform 1:4).

Microwave-Assisted One-Pot Synthesis

A modern approach consolidates precursor synthesis and phosphorylation:

Reagents:

-

3-Aminopropanol

-

2-Chloroethyl isocyanate

-

Phosphoric acid (85%)

Conditions:

Advantages:

Critical Analysis of Methodologies

Protecting Group Strategies

The amino group’s reactivity necessitates protection during phosphorylation. Common approaches include:

Boc protection is preferred for its compatibility with phosphate ester stability.

Solvent and Temperature Optimization

Phosphorylation efficiency varies significantly with solvent polarity:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| THF | 7.6 | 68 |

| DMF | 36.7 | 54 |

| Acetonitrile | 37.5 | 61 |

Lower-polarity solvents (e.g., THF) minimize phosphate group solvolysis.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Adopting flow chemistry improves scalability:

Byproduct Management

Common impurities and mitigation strategies:

| Impurity | Source | Removal Method |

|---|---|---|

| Bis-phosphate ester | Over-phosphorylation | Ion-exchange chromatography |

| N-Chloroethyl dimer | Excess alkylating agent | Recrystallization (ethanol) |

| Parameter | Value | Regulation |

|---|---|---|

| Permissible Exposure Limit (PEL) | 0.1 mg/m³ | OSHA 1910.1000 |

| Flash Point | 192.1±30.7 °C | NFPA 704 |

Adequate ventilation and PPE (nitrile gloves, splash goggles) are mandatory due to the compound’s acute toxicity (LD₅₀: 240 mg/kg, oral rat).

Emerging Innovations

Enzymatic Phosphorylation

Using acid phosphatases (e.g., Saccharomyces cerevisiae):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.